Cas no 38923-36-3 (Benzeneacetaldehyde,3,4-dichloro-a-oxo-)

Benzeneacetaldehyde,3,4-dichloro-α-oxo- is a specialized organic compound featuring a dichlorinated phenyl ring and an α-oxoaldehyde functional group. Its distinct structure makes it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-withdrawing chloro substituents and a reactive carbonyl group enhances its utility in nucleophilic addition and condensation reactions. This compound is characterized by high purity and stability under controlled conditions, ensuring consistent performance in complex synthetic pathways. Its precise reactivity profile allows for selective modifications, making it a preferred choice for researchers developing novel chemical entities.
Benzeneacetaldehyde,3,4-dichloro-a-oxo- structure
38923-36-3 structure
Product Name:Benzeneacetaldehyde,3,4-dichloro-a-oxo-
CAS No:38923-36-3
MF:C8H4Cl2O2
MW:203.02216053009
CID:320846
PubChem ID:275401
Update Time:2025-10-29

Benzeneacetaldehyde,3,4-dichloro-a-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde,3,4-dichloro-a-oxo-
    • 2-(3,4-dichlorophenyl)-2-oxoacetaldehyde
    • (3,4-dichlorophenyl)(oxo)acetaldehyde
    • (3,4-dichloro-phenyl)-glyoxal
    • (3,4-dichloro-phenyl)-oxo-acetaldehyde
    • (3,4-Dichlor-phenyl)-glyoxal
    • 2-(3,4-dichlorophenyl)-2-oxoethanal
    • AC1L5HKK
    • AC1Q3MXA
    • AR-1A3823
    • CTK4I0692
    • KST-1A4508
    • NSC122222
    • SCHEMBL1484306
    • 38923-36-3
    • MDMMYRFYWOFYSV-UHFFFAOYSA-N
    • F77925
    • DTXSID00298283
    • AKOS016015524
    • NSC-122222
    • DB-103515
    • 2-(3,4-Dichlorophenyl)-2-oxo-acetaldehyde
    • Inchi: 1S/C8H4Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H
    • InChI Key: MDMMYRFYWOFYSV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(C(C=O)=O)=C1)Cl

Computed Properties

  • Exact Mass: 201.95892
  • Monoisotopic Mass: 201.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.427
  • Boiling Point: 303.3°Cat760mmHg
  • Flash Point: 127.2°C
  • Refractive Index: 1.564
  • PSA: 34.14
  • LogP: 2.37500

Benzeneacetaldehyde,3,4-dichloro-a-oxo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019111250-1g
2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
38923-36-3 95%
1g
$464.20 2023-09-02
Crysdot LLC
CD12076239-1g
2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
38923-36-3 95+%
1g
$518 2024-07-24
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